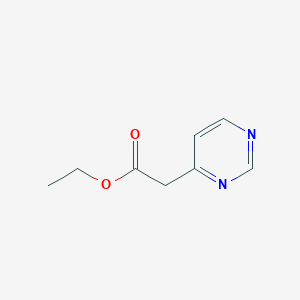

Acétate d'éthyle 2-(pyrimidin-4-yl)

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as Ethyl 2-(pyrimidin-4-yl)acetate, often involves various methods. One approach is based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . Another method involves the reaction of ethyl 2-bromoacetate with 4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine and potassium carbonate in the presence of potassium chloride and tetra-n-butylammonium bromide as catalysts .Applications De Recherche Scientifique

Activité anti-fibrotique

Des dérivés d'acétate d'éthyle 2-(pyrimidin-4-yl) ont été synthétisés et évalués pour leurs activités anti-fibrotiques potentielles. Ces composés ont montré des résultats prometteurs contre les cellules stellaires hépatiques de rat immortalisées (HSC-T6), qui sont des acteurs clés dans le développement de la fibrose. Les dérivés, en particulier le 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate d'éthyle et le 6-(5-((3,4-difluorophényl)carbamoyl)pyrimidin-2-yl)nicotinate d'éthyle, ont présenté de meilleures activités anti-fibrotiques que certains médicaments connus, suggérant leur potentiel comme nouveaux agents anti-fibrotiques .

Propriétés anti-inflammatoires

Les dérivés de pyrimidine, y compris l'acétate d'éthyle 2-(pyrimidin-4-yl), sont reconnus pour leurs propriétés anti-inflammatoires. Ils inhibent l'expression et les activités de divers médiateurs inflammatoires tels que la prostaglandine E2, la synthase d'oxyde nitrique inductible, le facteur de nécrose tumorale-α et le facteur nucléaire κB. Cela les rend précieux dans le développement de nouveaux médicaments anti-inflammatoires .

Applications antimicrobiennes

Le groupe pyrimidine est connu pour présenter une large gamme d'activités pharmacologiques, y compris des propriétés antimicrobiennes. Des dérivés d'acétate d'éthyle 2-(pyrimidin-4-yl) peuvent être conçus pour cibler diverses infections microbiennes, offrant une plateforme pour le développement de nouveaux agents antimicrobiens .

Thérapeutiques antivirales

La recherche a indiqué que les composés contenant des structures de pyrimidine, telles que l'acétate d'éthyle 2-(pyrimidin-4-yl), présentent une activité antivirale significative. Ils se sont avérés particulièrement efficaces contre les virus tels que le virus de la maladie de Newcastle, comparables aux médicaments antiviraux établis. Cela ouvre des voies pour la synthèse de nouveaux thérapeutiques antiviraux .

Potentiel anticancéreux

Les dérivés de pyrimidine ont été étudiés pour leurs effets anticancéreux. Par exemple, la piritréxime, un composé à base de pyrimidine, a montré qu'il inhibait la dihydrofolate réductase (DHFR), une enzyme souvent ciblée dans les thérapies anticancéreuses. Cette inhibition a démontré de bons effets antitumoraux, suggérant que l'acétate d'éthyle 2-(pyrimidin-4-yl) pourrait être modifié pour améliorer ses propriétés anticancéreuses .

Biologie chimique et chimie médicinale

L'acétate d'éthyle 2-(pyrimidin-4-yl) sert de bloc de construction dans la construction de nouvelles bibliothèques de composés hétérocycliques avec des activités biologiques potentielles. C'est une structure privilégiée en chimie médicinale, utilisée pour concevoir des composés avec des activités biologiques et pharmaceutiques diverses, jouant ainsi un rôle crucial dans la découverte de nouveaux médicaments .

Mécanisme D'action

Target of Action

Ethyl 2-(pyrimidin-4-yl)acetate is a pyrimidine derivative. Pyrimidine derivatives have been found to exhibit a wide range of pharmacological activities . They are known to interact with certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These mediators play a crucial role in the body’s inflammatory response.

Mode of Action

The anti-inflammatory effects of pyrimidines, including Ethyl 2-(pyrimidin-4-yl)acetate, are attributed to their inhibitory response against the expression and activities of these inflammatory mediators . By interacting with these targets, the compound can potentially modulate the body’s inflammatory response.

Biochemical Pathways

It is known that pyrimidine derivatives can influence various biochemical pathways related to inflammation . The compound’s interaction with its targets can lead to changes in these pathways, potentially resulting in downstream effects such as the reduction of inflammation.

Result of Action

The molecular and cellular effects of Ethyl 2-(pyrimidin-4-yl)acetate’s action are likely related to its anti-inflammatory properties. By inhibiting the expression and activities of certain inflammatory mediators, the compound can potentially reduce inflammation at the molecular and cellular levels .

Propriétés

IUPAC Name |

ethyl 2-pyrimidin-4-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-12-8(11)5-7-3-4-9-6-10-7/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYZVJNQHRQQRRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80604762 | |

| Record name | Ethyl (pyrimidin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1240606-58-9 | |

| Record name | Ethyl 4-pyrimidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240606-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (pyrimidin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

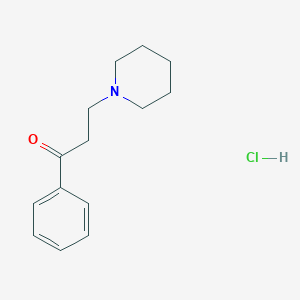

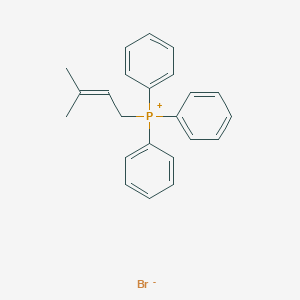

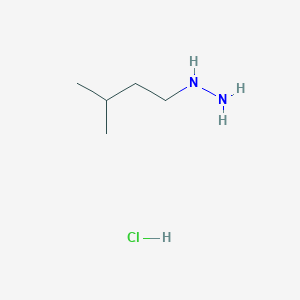

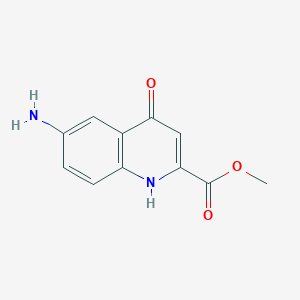

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

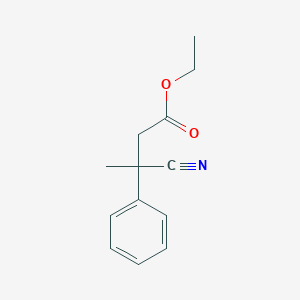

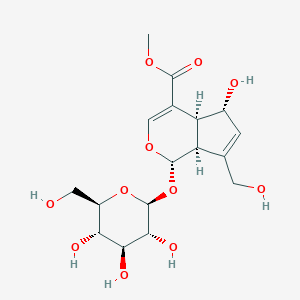

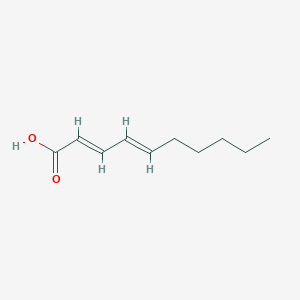

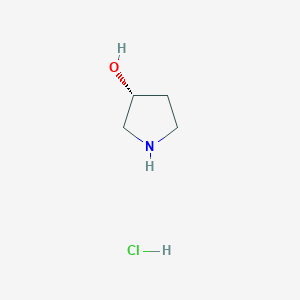

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methoxybenzo[d]thiazol-2-amine](/img/structure/B113687.png)